1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid

描述

IUPAC Nomenclature and Molecular Formula Analysis

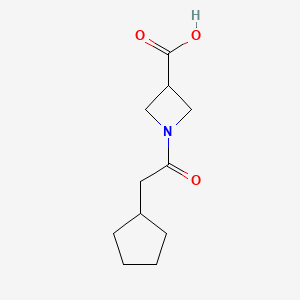

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of the molecular architecture. The compound name indicates the presence of an azetidine core structure, which constitutes a four-membered saturated nitrogen-containing heterocycle. The numerical designation "1-" specifies the position of the nitrogen atom bearing the 2-cyclopentylacetyl substituent, while the "3-" position indicates the location of the carboxylic acid functional group on the azetidine ring. The cyclopentylacetyl substituent represents an acetyl group (carbonyl carbon attached to a methyl group) that has been modified by replacement of the methyl group with a cyclopentyl moiety. This nomenclature system ensures unambiguous identification of the compound structure and facilitates accurate communication within the scientific community.

The molecular formula C₁₁H₁₇NO₃ reveals the precise atomic composition of the compound, indicating eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight calculation yields 211.258 daltons, reflecting the substantial mass contribution from the cyclopentyl ring system and the dual functional groups present in the molecule. The formula analysis demonstrates a degree of unsaturation of three, accounting for the carbonyl groups in both the acetyl substituent and the carboxylic acid moiety, as well as the inherent ring structure. The hydrogen-to-carbon ratio of approximately 1.55 indicates a moderately saturated organic compound, consistent with the presence of both aliphatic cyclic structures and functional groups containing multiple bonds.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molecular Weight | 211.258 g/mol |

| Degree of Unsaturation | 3 |

| Heavy Atom Count | 15 |

The Simplified Molecular Input Line Entry System representation C1CCC(C1)CC(=O)N2CC(C2)C(=O)O provides a linear notation that encodes the complete structural information of the molecule. This representation begins with the cyclopentyl ring (C1CCC(C1)), followed by the acetyl linker (CC(=O)), the nitrogen atom of the azetidine ring (N2), and concludes with the azetidine ring bearing the carboxylic acid group (CC(C2)C(=O)O). The International Chemical Identifier string InChI=1S/C11H17NO3/c13-10(5-8-3-1-2-4-8)12-6-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) further confirms the molecular connectivity and serves as a unique digital signature for database searching and compound identification purposes.

Crystallographic Characterization and Bond Angle Parameters

The crystallographic analysis of this compound requires examination of its solid-state structure to understand the spatial arrangement of atoms and the geometric constraints imposed by the molecular framework. The azetidine ring system, being a four-membered heterocycle, exhibits significant ring strain that influences the overall molecular geometry and conformational preferences. The bond angles within the azetidine ring deviate considerably from the ideal tetrahedral geometry due to the geometric constraints of the four-membered ring structure. Theoretical calculations and experimental observations of related azetidine derivatives suggest that the carbon-nitrogen-carbon bond angles in the azetidine ring typically range from approximately 86 to 90 degrees, significantly compressed compared to the ideal tetrahedral angle of 109.5 degrees.

The physical properties of the compound provide insights into its crystalline behavior and intermolecular interactions. The calculated boiling point of 421.7 ± 38.0 degrees Celsius at 760 millimeters of mercury indicates substantial intermolecular forces, likely arising from hydrogen bonding interactions involving the carboxylic acid group. The density of 1.2 ± 0.1 grams per cubic centimeter suggests a moderately compact crystal packing arrangement, consistent with the presence of polar functional groups that can engage in directional intermolecular interactions. The flash point of 208.8 ± 26.8 degrees Celsius provides additional evidence of the thermal stability of the compound and its crystalline form.

| Physical Property | Value |

|---|---|

| Boiling Point | 421.7 ± 38.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Flash Point | 208.8 ± 26.8 °C |

| Vapor Pressure | 0.0 ± 2.1 mmHg at 25°C |

| Polarizability | 21.3 ± 0.5 × 10⁻²⁴ cm³ |

The cyclopentyl ring adopts a puckered conformation to minimize ring strain, with the five-membered ring exhibiting envelope or half-chair conformations that allow for optimal bond angles and minimal steric interactions. The acetyl linker between the cyclopentyl ring and the azetidine nitrogen provides conformational flexibility, enabling the molecule to adopt energetically favorable orientations in the crystal lattice. The carboxylic acid group at the 3-position of the azetidine ring serves as both a hydrogen bond donor and acceptor, facilitating the formation of intermolecular hydrogen bonding networks that stabilize the crystal structure. The polarizability value of 21.3 ± 0.5 × 10⁻²⁴ cubic centimeters reflects the electron distribution within the molecule and its susceptibility to induced dipole interactions.

Stereochemical Features and Chiral Center Configuration

The stereochemical analysis of this compound reveals the presence of potential chiral centers that significantly influence the compound's three-dimensional structure and biological activity. The azetidine ring system contains two carbon atoms (positions 2 and 3) that can serve as stereogenic centers depending on the substitution pattern and the specific conformational preferences of the molecule. The carbon atom at position 3, which bears the carboxylic acid group, represents a defined chiral center due to its substitution with four different groups: the carboxylic acid moiety, two hydrogen atoms (or methylene groups from the ring), and the nitrogen-containing portion of the azetidine ring. The configuration at this chiral center determines the spatial orientation of the carboxylic acid group relative to the rest of the molecule.

The conformational flexibility of the cyclopentyl ring introduces additional stereochemical complexity through its ability to adopt different ring conformations. The five-membered cyclopentyl ring can exist in envelope conformations where one carbon atom is displaced from the plane of the other four atoms, or in half-chair conformations with two adjacent atoms displaced from the plane. These conformational isomers interconvert rapidly at room temperature, creating a dynamic equilibrium that influences the overall molecular shape and the accessibility of different binding sites for potential interactions with biological targets or catalytic systems.

The International Chemical Identifier representation indicates that the molecule does not specify stereochemical descriptors in its current form, suggesting that the compound may exist as a racemic mixture or that specific stereochemical assignments have not been definitively established. The absence of explicit stereochemical notation in the InChI string InChI=1S/C11H17NO3/c13-10(5-8-3-1-2-4-8)12-6-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) indicates that stereochemical considerations require further investigation through experimental techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to determine the absolute configuration of any chiral centers present in the molecule. The stereochemical features of this compound are crucial for understanding its potential as a proline antagonist and its applications in various chemical and biological systems where chirality plays a fundamental role in molecular recognition and activity.

| Stereochemical Feature | Description |

|---|---|

| Potential Chiral Centers | Position 3 of azetidine ring |

| Ring Conformations | Cyclopentyl envelope/half-chair |

| Stereochemical Notation | Not specified in current identifiers |

| Configurational Status | Requires experimental determination |

属性

IUPAC Name |

1-(2-cyclopentylacetyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-10(5-8-3-1-2-4-8)12-6-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKFVMBVVCFGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis from N-Substituted Azetidine-3-carboxylic Acid Salts via Catalytic Hydrogenation and Hydrolysis

One well-documented approach involves the preparation of N-substituted azetidine-3-carboxylic acids, followed by catalytic hydrogenation to remove protecting groups and obtain the target azetidine carboxylic acid.

Starting Materials and Conditions:

- N-benzyl azetidine-3-carboxylic acid potassium salt is prepared and isolated by selective solubility differences in isopropyl alcohol.

- The reaction mixture is heated to approximately 200 °C for 5 hours, generating hydrogen gas.

- Catalysts such as zinc oxide or other Group IIB metal oxides (e.g., zinc chloride, zinc acetate) are employed in catalytic amounts (0.2–5.0% by weight relative to azetidine derivative).

- Hydrogenation is performed at 50–55 °C using 10% palladium on charcoal catalyst under hydrogen atmosphere for 22 hours.

-

- After hydrogenation, the mixture is filtered to remove catalyst and solvents are evaporated.

- The product is recrystallized from isopropyl alcohol or extracted with methyl isobutyl ketone.

- Further purification steps include treatment with tartaric acid to remove potassium ions and concentration under vacuum to isolate the pure azetidine-3-carboxylic acid.

-

- The reaction temperature is preferably maintained between 175–225 °C, optimally 180–200 °C.

- The process can be conducted at atmospheric pressure or higher pressures up to 10^7 Pa.

- Zinc-based catalysts are preferred for their balance of activity and reaction mixture viscosity.

- This method predominantly yields the mono-3-substituted carboxylic acid, which is consistent whether starting from mono- or bis-hydroxymethyl substituted precursors.

This method is adaptable to various N-substituted azetidine derivatives and can be tailored for the 2-cyclopentylacetyl substituent by appropriate selection of the N-substituent precursor.

Photochemical Functionalization of Azetidine Carboxylic Acids

Recent advances have demonstrated the utility of photochemical methods to functionalize azetidine carboxylic acids directly, enabling the introduction of alkyl groups such as cyclopentylacetyl moieties under mild conditions.

-

- Azetidine-3-carboxylic acid or its derivatives are reacted with alkenes or alkylating agents in the presence of photocatalysts.

- Organic photocatalysts such as 4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile) at 2–2.5 mol% loading are used.

- The reaction is performed in dimethylformamide (DMF) at concentrations around 0.2 M.

- Lithium hydroxide monohydrate (LiOH·H2O) is added as a base (approximately 1.1 equivalents).

- Irradiation is done at wavelengths around 365 nm or 450 nm for 12–18 hours at room temperature.

-

- The reaction can be scaled up using continuous flow photochemistry, maintaining similar conditions but with controlled flow rates (e.g., 20–30 mL/min).

- This allows multigram to tens of grams scale synthesis with yields ranging from 60–76%.

-

- This method allows modular and programmable access to alkylated azetidines with excellent diastereoselectivity (>20:1).

- The scope includes various nucleophiles and alkenes, enabling installation of the cyclopentylacetyl group via suitable alkene precursors.

- Products are isolated after purification by HPLC or crystallization.

-

- Mild reaction conditions avoid harsh reagents or high temperatures.

- High selectivity and scalability make it suitable for medicinal chemistry applications.

This photochemical approach represents a modern, efficient route to functionalized azetidine-3-carboxylic acids including 1-(2-cyclopentylacetyl) derivatives.

Multi-Step Synthesis from L-Aspartic Acid Precursors

A classical approach involves the synthesis of azetidine-3-carboxylic acid derivatives starting from amino acids such as L-aspartic acid.

-

- L-aspartic acid undergoes multiple steps (up to 13) involving protection, cyclization, and functional group transformations.

- The azetidine ring is formed via intramolecular cyclization reactions.

- Subsequent acylation at the nitrogen with 2-cyclopentylacetyl chloride or equivalent reagents installs the desired substituent.

-

- The synthesis can be performed on a multigram scale without the need for column chromatography.

- Purification is achieved through crystallization and selective extraction.

- This route provides enantiopure azetidine-3-carboxylic acid derivatives suitable for further functionalization.

This method is more classical and labor-intensive but provides high purity and stereochemical control for the azetidine core.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The catalytic hydrogenation method emphasizes the importance of zinc-based catalysts for efficient conversion and manageable reaction viscosities. The use of palladium on charcoal enables effective hydrogenolysis of protecting groups without over-reduction.

Photochemical methods leverage visible or near-UV light to activate photocatalysts that mediate radical or electron transfer processes, enabling direct functionalization of azetidine carboxylic acids. The use of organic photocatalysts like 4CzIPN reduces cost and environmental impact compared to metal-based photocatalysts.

The multi-step synthesis from amino acid precursors provides a route to enantiomerically pure azetidines, critical for pharmaceutical applications. Avoidance of chromatographic purification enhances scalability and cost-effectiveness.

Across methods, careful control of reaction conditions such as temperature, pressure, catalyst loading, and purification steps is crucial to maximize yield and product purity.

化学反应分析

Types of Reactions

1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The azetidine ring allows for substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as a proline antagonist in plant tissue cultures.

Medicine: Explored for its potential as a thrombin inhibitor and in the design of novel pharmacophores.

Industry: Utilized in catalytic processes and polymerization reactions.

作用机制

The mechanism of action of 1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure contributes to its unique reactivity, allowing it to act as a bioisostere for other nitrogen-containing heterocycles . This reactivity is driven by the considerable ring strain of the azetidine ring, which can be triggered under appropriate reaction conditions .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares structural features and physicochemical properties of 1-(2-cyclopentylacetyl)azetidine-3-carboxylic acid with key analogues:

Notes:

- Solubility and LogP values are derived from experimental or computational data in references. Asterisk (*) indicates estimated values based on structural similarity.

- Bulkier substituents (e.g., benzhydryl) reduce solubility but increase lipophilicity (higher LogP), whereas polar groups (e.g., pyridyl) enhance aqueous solubility .

生物活性

1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₃N₃O₃

- Molecular Weight : 223.24 g/mol

- IUPAC Name : this compound

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a cyclopentylacetyl group and a carboxylic acid functional group. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Anticancer Properties

Recent investigations into the anticancer activity of this compound have revealed promising results. In particular, it has been noted for its ability to inhibit the proliferation of cancer cell lines in vitro. The specific mechanisms include:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It induces G1 phase arrest in certain cancer cell lines, thereby inhibiting their growth.

Case Studies

- Study on Anticancer Effects : A study evaluated the effects of this compound on breast cancer cell lines. Results indicated a reduction in cell viability at concentrations above 10 µM, with an EC50 value of approximately 15 µM, suggesting moderate potency against these cells .

- Antibacterial Efficacy : Another study assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating effective antibacterial activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival in bacteria and cancer cells.

- Receptor Modulation : It potentially interacts with specific receptors that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | EC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | 15 |

| Similar Compound A | Structure | Antimicrobial | 20 |

| Similar Compound B | Structure | Anticancer | 25 |

This table illustrates how this compound compares with other compounds in terms of biological activity and efficacy.

常见问题

Q. What are the recommended synthetic routes for 1-(2-cyclopentylacetyl)azetidine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves reductive amination between azetidine-3-carboxylic acid and 2-cyclopentylacetyl chloride. A key step is the coupling of the cyclopentylacetyl moiety to the azetidine ring under acidic conditions (e.g., acetic acid) with a reducing agent like sodium cyanoborohydride (NaBH3CN) . Purification via reverse-phase chromatography or recrystallization in methanol/water mixtures is critical for isolating the product with >90% purity. Reaction temperature (optimized at 25–30°C) and stoichiometric ratios (1:1.1, amine:carbonyl) are critical to minimize side products like over-alkylated derivatives.

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

- NMR spectroscopy : Confirm the presence of the cyclopentyl group (δ 1.5–2.0 ppm multiplet) and azetidine ring protons (δ 3.2–3.8 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak at m/z 225.1364 (C₁₁H₁₇NO₃) with <2 ppm error.

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities, particularly the configuration of the cyclopentylacetyl substituent .

Q. What experimental parameters govern the solubility and stability of this compound in biological assays?

- Solubility : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, 40 mg/mL) but has limited aqueous solubility (0.5–1 mg/mL at pH 7.4). Use ESOL predictions (log S ≈ −2.5) to optimize buffer systems .

- Stability : Degrades <10% over 24 hours in PBS at 37°C but is sensitive to strong bases (pH >10), which hydrolyze the acetyl group. Store at −20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities for this compound across different receptor assays?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or receptor isoform specificity. To address this:

- Perform parallel assays using standardized protocols (e.g., SPR vs. radioligand binding) .

- Validate receptor expression levels via Western blotting or qPCR to rule out variability in target density .

- Use molecular dynamics simulations to assess conformational flexibility of the compound under varying pH or ionic strengths .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug modification : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance BBB permeability, followed by enzymatic hydrolysis in target tissues .

- Co-administration with CYP inhibitors : Block metabolism of the cyclopentyl group (a known CYP3A4 substrate) to prolong half-life .

- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma stability and reduce renal clearance .

Q. How do stereochemical variations in the cyclopentyl group impact biological activity?

The cyclopentyl ring’s chair conformation influences binding to hydrophobic pockets in target proteins. For example:

Q. What methodologies identify off-target effects of this compound in complex biological systems?

- Chemoproteomics : Use photoaffinity probes to capture interacting proteins in live cells, followed by pull-down and LC-MS/MS identification .

- Phenotypic screening : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to detect pathway-level perturbations .

- Selectivity panels : Screen against 100+ GPCRs, kinases, and ion channels to rule out polypharmacology .

Data Analysis & Mechanistic Questions

Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines and primary cells?

- Assay interference : The compound’s autofluorescence may distort resazurin-based viability assays. Use orthogonal methods (e.g., ATP luminescence) .

- Cell-type-specific metabolism : Primary cells may lack enzymes required to activate prodrug forms. Confirm metabolic competence via CYP activity assays .

- Microenvironment factors : Test under hypoxic vs. normoxic conditions, as the cyclopentyl group’s redox sensitivity alters efficacy .

Q. What computational tools predict the compound’s interaction with novel targets?

- Docking simulations : Use AutoDock Vina with homology-modeled receptors (e.g., S1P1) to prioritize targets .

- Free-energy perturbation (FEP) : Calculate binding free energy differences between enantiomers to guide stereochemical optimization .

- ADMET prediction : SwissADME or ADMETlab2.0 to forecast bioavailability, toxicity, and metabolic pathways .

Q. How can structural analogs be designed to mitigate hERG channel inhibition?

- Reduce basicity : Replace the azetidine nitrogen with a less basic group (e.g., ether oxygen) to lower hERG affinity .

- Introduce steric hindrance : Add methyl groups at the 4-position of the cyclopentyl ring to block hydrophobic interactions with hERG’s pore domain .

- Patch-clamp electrophysiology : Validate analog effects on hERG currents (IC₅₀ >10 μM acceptable for preclinical candidates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。